Sub-nanomolar PI3Kα Inhibition Achieved by Close Structural Analogs – A Class-Level Potency Benchmark
No direct assay data were identified for the target compound. However, a closely related analog in the same thiazolo[5,4-b]pyridine sulfonamide series, compound 19a, exhibited a PI3Kα IC50 of 3.6 nM [1]. This establishes a class potency ceiling that the target compound, if active, would be expected to approach. The 2,4-dimethyl substitution pattern may modulate this activity; however, without experimental data, the magnitude and direction of this modulation remain uncharacterized.
| Evidence Dimension | PI3Kα enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 19a (2-pyridyl-4-morpholinyl thiazolo[5,4-b]pyridine sulfonamide): IC50 = 3.6 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | PI3Kα enzymatic assay (reference compound) |
Why This Matters
Establishes the potency range achievable within the scaffold, informing hit-to-lead expectations if the target compound is sourced for screening.
- [1] Xia, L.; Zhang, Y.; Zhang, J.; Lin, S.; Zhang, K.; Tian, H.; Dong, Y.; Xu, H. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules 2020, 25, 4630. View Source
